

# Application Note: Spectrophotometric Determination of Disperse Red 74

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## Compound of Interest

Compound Name: Disperse Red 74

CAS No.: 1533-74-0

Cat. No.: B075578

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## Executive Summary

This application note details a rigorous protocol for the quantitative determination of **Disperse Red 74** (CAS 61703-11-5) using UV-Visible spectrophotometry. Designed for researchers in drug development and toxicology, this guide addresses the specific challenges of analyzing hydrophobic azo dyes—namely solubility limits, aggregation-induced spectral shifts, and solvatochromic effects.

Unlike generic dye protocols, this method incorporates ICH Q2(R1) validation principles, ensuring data integrity for regulatory submissions (e.g., IND/NDA support or medical textile safety assessments).

## Key Performance Indicators (Typical)

Parameter	Specification
Linearity ( )	
Working Range	
Precision (%RSD)	
LOD / LOQ	Solvent Dependent (Typically / )

## Scientific Background & Mechanistic Insight

### Chemical Identity and Properties

**Disperse Red 74** (C.I. 113379) is a single azo dye characterized by a nitro-azobenzene core. [1] Its hydrophobicity, essential for dyeing polyester, presents a significant analytical challenge in aqueous biological media.

- Molecular Formula:

[1][2][3][4]

- Molecular Weight: 471.46 g/mol [1][2]

- Chromophore: The azo linkage (

) conjugated with the electron-withdrawing nitro group and electron-donating amine creates a "push-pull" system, resulting in strong absorption in the visible region (typically 480–520 nm).

## The Solvatochromic Challenge

Azo dyes exhibit solvatochromism, where

shifts based on solvent polarity. A protocol using ethanol will yield a different

than one using acetone or DMF.

- Implication: You cannot rely on a literature value for

without experimental verification in your specific solvent system. This protocol mandates a Spectral Scan as the first step of system suitability.

## Solubility & Aggregation

In purely aqueous environments, **Disperse Red 74** tends to form dimers or micro-precipitates, leading to deviations from the Beer-Lambert Law (hypochromic shifts).

- Solution: This protocol utilizes a High-Solvency Stock (DMF) followed by dilution in a Polar Organic Solvent (Ethanol) to ensure monomeric dispersion during measurement.

## Materials and Equipment

### Reagents

- **Disperse Red 74** Reference Standard:  
  
purity (e.g., Sigma-Aldrich, AK Scientific).
- Stock Solvent: N,N-Dimethylformamide (DMF), ACS Reagent Grade. Chosen for low volatility and high solubilizing power.
- Working Solvent: Ethanol (Absolute), HPLC Grade.
- Blank Matrix: Matched solvent composition (e.g., 1% DMF in Ethanol).

### Equipment

- Double-Beam UV-Vis Spectrophotometer: Bandwidth  
  
nm (e.g., Agilent Cary 60 or Shimadzu UV-1900).
- Quartz Cuvettes: 10 mm path length (Matched pair).
- Analytical Balance: Readability 0.01 mg (Class I).
- Volumetric Glassware: Class A (Amber glass recommended to prevent photodegradation).

## Experimental Protocol

### Phase 1: System Suitability & Spectral Scanning

Objective: Determine the exact

and verify instrument performance.

- Preparation: Prepare a nominally solution of **Disperse Red 74** in the Working Solvent (Ethanol).
- Baseline Correction: Perform a baseline scan (350–700 nm) using the blank solvent.
- Scan: Scan the dye solution.<sup>[5][6]</sup>
- Criteria:
  - Identify the wavelength of maximum absorbance ( ).<sup>[7]</sup> Expected range: 490–520 nm.
  - Verify the peak is symmetric and free from "shoulders" (which indicate aggregation).

### Phase 2: Standard Preparation (Gravimetric-Volumetric)

Step 1: Primary Stock Solution (

- )
- Weigh exactly mg of **Disperse Red 74** into a 10 mL volumetric flask.
  - Add ~5 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.
  - Dilute to volume with DMF.
    - Why DMF? Ethanol alone may not fully dissolve the solid crystal lattice at high concentrations, leading to invisible micro-crystals that skew the stock concentration.

Step 2: Working Stock (

)

- Pipette 1.0 mL of Primary Stock into a 10 mL volumetric flask.
- Dilute to volume with Ethanol.

Step 3: Calibration Standards Prepare the following series in 10 mL volumetric flasks using Ethanol as the diluent:

Std ID	Volume of Working Stock ( )	Final Vol (mL)	Concentration ( )
CAL-1	100	10	1.0
CAL-2	200	10	2.0
CAL-3	500	10	5.0
CAL-4	1000	10	10.0
CAL-5	1500	10	15.0
CAL-6	2000	10	20.0

### Phase 3: Measurement & Quantification

- Set the spectrophotometer to the experimentally determined (from Phase 1).
- Zero the instrument with the Blank (Ethanol containing equivalent DMF concentration, approx 1%).
- Measure Absorbance (Abs) of standards CAL-1 through CAL-6.
- Rinse Protocol: Rinse cuvette with pure Ethanol between samples to prevent carryover.

## Data Analysis & Validation Logic

### Calculation

Plot Absorbance (y-axis) vs. Concentration (x-axis). Perform linear regression to obtain the equation:

Where:

- = Slope (Sensitivity)
- = Intercept (Matrix interference)

Calculate the concentration of unknown samples (

) using:

### Self-Validating Criteria (QC Check)

To ensure trustworthiness, every run must include a Quality Control (QC) sample prepared from a second, independent weighing of the reference material.

- Acceptance Rule: The calculated concentration of the QC sample must be within  
of the theoretical value.

### Limit of Detection (LOD) & Quantitation (LOQ)

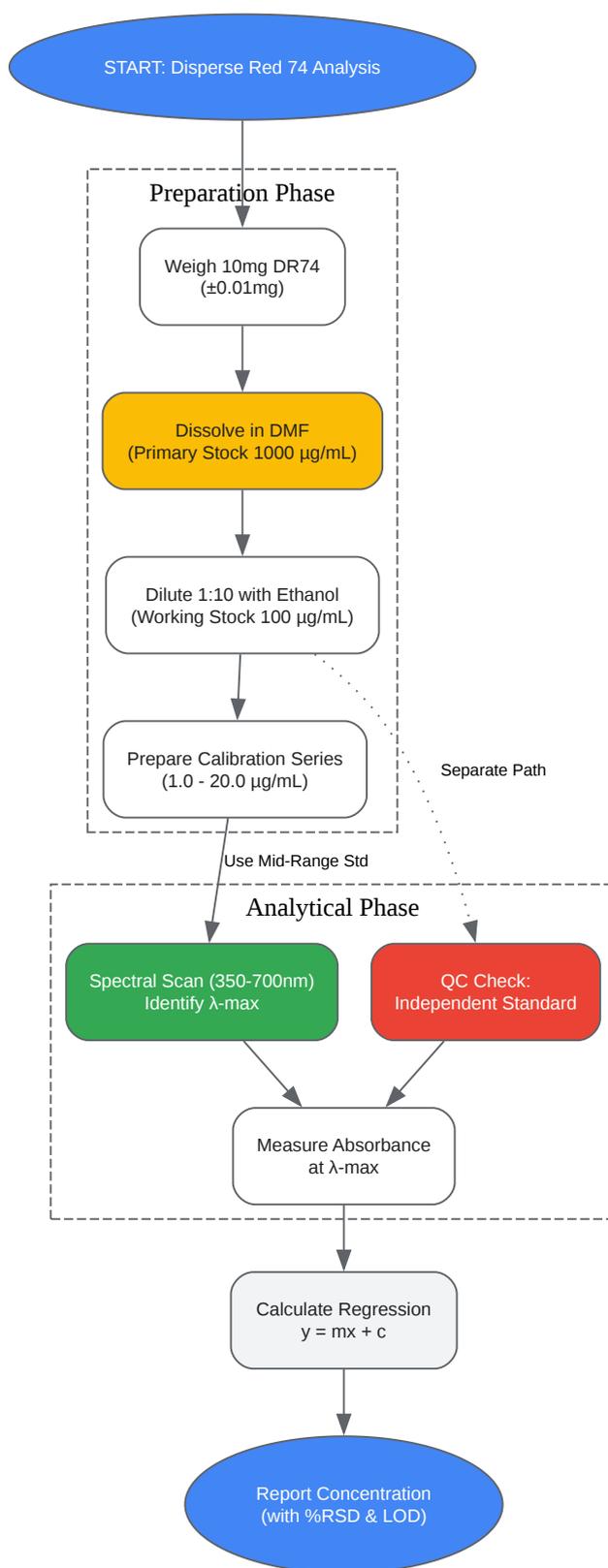
Calculate using the standard deviation of the response (

) and the slope (

) (per ICH Q2):

- LOD:
- LOQ:

### Workflow Visualization



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Figure 1: Step-by-step workflow for the spectrophotometric quantification of **Disperse Red 74**, ensuring traceability from weighing to reporting.

## Troubleshooting & Common Pitfalls

Observation	Root Cause	Corrective Action
Non-Linear Calibration ( )	Aggregation of dye molecules at high concentrations.	Reduce the upper limit of the range (e.g., max ). Ensure Ethanol content is .
Shifting	Solvatochromism due to inconsistent solvent ratios.	Strictly control the DMF:Ethanol ratio in all standards and samples.
Low Recovery in Spiked Samples	Adsorption to plasticware.	Use Glassware only. Disperse dyes bind avidly to polypropylene (PP) tubes.
Noisy Baseline	Particulates in solution.	Filter samples through a 0.45 PTFE syringe filter prior to measurement.

## References

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